While the provided abstracts do not disclose the detailed synthetic route for zgwatinib, they highlight the exploration of structure-activity relationships (SAR) to optimize its pharmacological properties. [] This suggests that medicinal chemists employed iterative synthesis and evaluation of zgwatinib analogs, systematically modifying the parent structure to achieve desired potency, selectivity, and safety profiles.
Zgwatinib acts as a competitive inhibitor of c-Met, targeting the kinase domain responsible for receptor autophosphorylation and downstream signaling. [] By binding to the ATP-binding site of c-Met, zgwatinib prevents the phosphorylation cascade initiated by hepatocyte growth factor (HGF), the natural ligand of c-Met. [] This inhibition disrupts the signaling pathways downstream of c-Met, ultimately leading to suppression of tumor cell proliferation, survival, invasion, and angiogenesis, processes often dysregulated in cancers with c-Met aberrations. [, ]
The primary application of zgwatinib lies in its potential as an anticancer therapeutic agent. Preclinical studies demonstrated its efficacy in inhibiting c-Met activity and downstream signaling, suggesting its potential in treating cancers driven by c-Met overexpression or activating mutations. [, , ] Specifically, zgwatinib showed promising activity against tumor cell lines harboring c-Met aberrations, highlighting its potential use in personalized medicine approaches for patients with c-Met-dependent tumors. [, ]
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2